



CNS-5161 hydrochloride dose conversion between species

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Compound of Interest		
Compound Name:	CNS-5161 hydrochloride	
Cat. No.:	B10800955	Get Quote

Technical Support Center: CNS-5161 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **CNS-5161 hydrochloride**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on interspecies dose conversion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CNS-5161 hydrochloride?

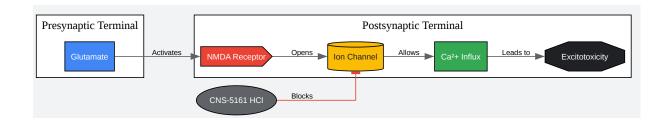
A1: **CNS-5161 hydrochloride** is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It interacts with the ion-channel binding site within the NMDA receptor complex, thereby blocking the influx of ions that would normally be triggered by the binding of the neurotransmitter glutamate.[1][2] This blockade is usedependent, meaning CNS-5161 binds more effectively to activated NMDA receptors.[4]

Q2: What is the signaling pathway affected by CNS-5161 hydrochloride?

A2: **CNS-5161 hydrochloride** directly modulates the glutamatergic signaling pathway by inhibiting the NMDA receptor, a key component in excitatory neurotransmission. Excessive activation of NMDA receptors is linked to excitotoxicity, which can lead to neuronal damage. By blocking this receptor, CNS-5161 helps to prevent this excessive influx of calcium ions (Ca2+),



which is a primary trigger for excitotoxic cell death pathways. The drug's action helps to normalize synaptic transmission in pathological states characterized by excessive glutamate activity, such as neuropathic pain and ischemic brain injury.[5][6]



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CNS-5161 hydrochloride mechanism of action.

Q3: How do I convert a known effective dose of **CNS-5161 hydrochloride** from one animal species to another?

A3: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone for greater accuracy.[7] The most common method uses a "Km" factor, which is calculated by dividing the average body weight (kg) of a species by its BSA (m²).[8][9] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

To convert a dose from Species A to Species B, you can use the ratio of their Km factors:

Dose in Species B (mg/kg) = Dose in Species A (mg/kg) x (Km of Species A / Km of Species B)

Q4: Where can I find the Km factors for different species?

A4: Standard Km factors for various species are widely published in pharmacology literature and FDA guidelines. A summary of these values is provided in the table below.

Interspecies Dose Conversion Data



Table 1: Km Factors for Dose Conversion Between Species

Species	Body Weight (kg)	Km Factor
Mouse	0.02	3
Rat	0.15	6
Hamster	0.08	5
Guinea Pig	0.4	8
Rabbit	1.8	12
Dog	10	20
Monkey	3	12
Human	60	37

Data adapted from FDA guidance and pharmacology literature.[7][9][10]

Table 2: Reported Doses of CNS-5161 Hydrochloride in Preclinical and Clinical Studies

Species	Route of Administration	Dose	Observed Effect
Rat	Intraperitoneal (i.p.)	4 mg/kg	ED ₈₀ for protection against NMDA- induced neurotoxicity. [2][11]
Human	Intravenous (i.v.) Infusion	30 µg - 2000 µg	Well-tolerated in healthy volunteers.[1]
Human	Intravenous (i.v.) Infusion	500 μg	Reasonably well-tolerated in patients with neuropathic pain. [1][12]

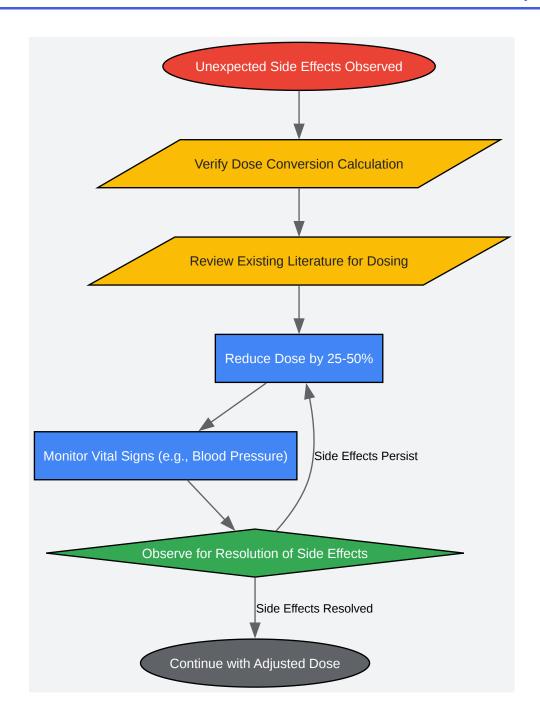


Troubleshooting Guides

Problem 1: I am observing unexpected side effects (e.g., hypertension) in my animal model at a calculated dose.

- Possible Cause: The calculated dose may be too high. While BSA-based conversion is a reliable starting point, individual differences in metabolism and drug sensitivity can occur.
- Troubleshooting Steps:
 - Verify Calculations: Double-check your dose conversion calculations using the formula and Km factors provided.
 - Review Literature: Search for studies using CNS-5161 hydrochloride in the same or a similar species to see if established effective and tolerated dose ranges are available.
 - Dose De-escalation: Reduce the dose by 25-50% and observe the response. Titrate the
 dose upwards in small increments until the desired therapeutic effect is achieved without
 significant side effects.
 - Monitor Vital Signs: CNS-5161 has been shown to cause a dose-dependent increase in blood pressure in humans.[1][6] If your experimental setup allows, monitor cardiovascular parameters in your animal model.





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Troubleshooting unexpected side effects.

Problem 2: I am not observing the expected therapeutic effect at the calculated dose.

- Possible Cause: The dose may be too low, or there could be issues with drug administration or the experimental model.
- Troubleshooting Steps:



- Confirm Drug Potency: Ensure the CNS-5161 hydrochloride has been stored correctly and has not degraded.
- Verify Administration: Confirm that the administration route (e.g., i.p., i.v.) is appropriate
 and was performed correctly. CNS-5161 has been shown to have good CNS penetration.
 [11]
- Dose Escalation: If no adverse effects are observed, consider a cautious dose escalation study. Increase the dose in small, defined increments and monitor for both therapeutic effects and any potential side effects.
- Evaluate Model: Re-evaluate your experimental model to ensure it is appropriate for detecting the effects of an NMDA receptor antagonist.

Experimental Protocols

Protocol: Interspecies Dose Conversion Calculation for CNS-5161 Hydrochloride

This protocol outlines the steps to calculate an equivalent dose of **CNS-5161 hydrochloride** when translating from a known dose in one species (Species A) to a target species (Species B).

Materials:

- Known effective or No Observed Adverse Effect Level (NOAEL) dose of CNS-5161
 hydrochloride in Species A (in mg/kg).
- Km factors for Species A and Species B (from Table 1).

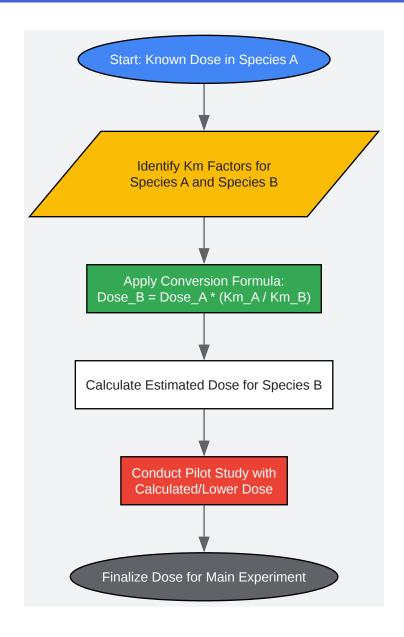
Procedure:

- Identify the Known Dose: State the known dose from the literature or previous experiments.
 - Example: The effective dose (ED₈₀) in rats (Species A) is 4 mg/kg.[2][11]
- Identify the Km Factors: Look up the Km factors for both species.
 - Example: Km for rat = 6. Km for mouse (Species B) = 3.



- Apply the Conversion Formula: Use the formula: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) x (Km of Species A / Km of Species B).
 - Example Calculation (Rat to Mouse):
 - Dose in Mouse (mg/kg) = 4 mg/kg (Rat) x (6 / 3)
 - Dose in Mouse (mg/kg) = 4 mg/kg x 2
 - Resulting Dose in Mouse = 8 mg/kg
- Cross-Verification (Human Equivalent Dose): As a verification step, you can calculate the HED from both the original and converted doses. They should be approximately equal.
 - HED from Rat Dose: 4 mg/kg x (6 / 37) = 0.65 mg/kg
 - HED from Mouse Dose: 8 mg/kg x (3 / 37) = 0.65 mg/kg
- Final Dose Selection and Safety Considerations: The calculated dose is a theoretical starting point. It is crucial to begin with this dose or a slightly lower one and perform a pilot study to confirm efficacy and safety in the new species before proceeding with larger-scale experiments. The first dose in humans is typically set at a fraction (e.g., 1/10th) of the calculated HED for safety.[13]





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Workflow for interspecies dose conversion.

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Troubleshooting & Optimization





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